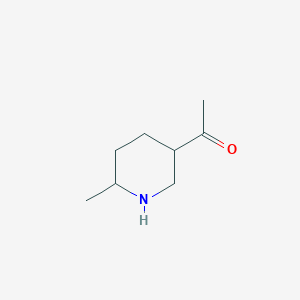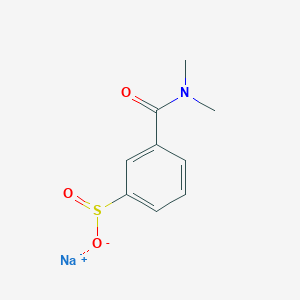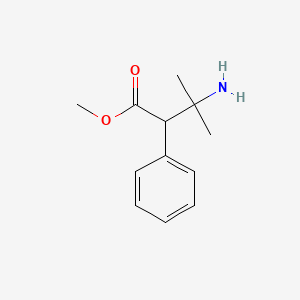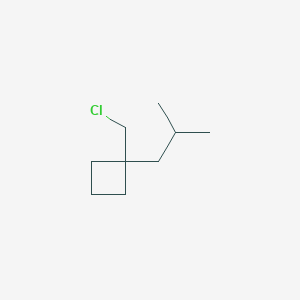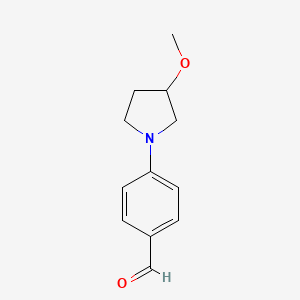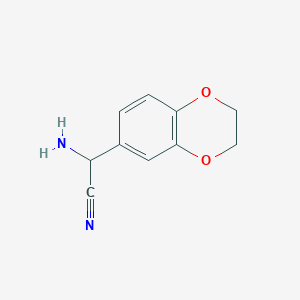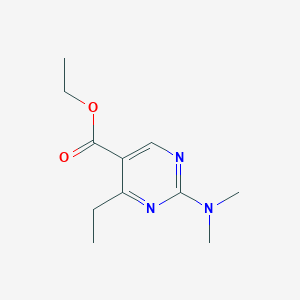
Ethyl 2-(dimethylamino)-4-ethylpyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(dimethylamino)-4-ethylpyrimidine-5-carboxylate is an organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a dimethylamino group, an ethyl group, and an ester functional group attached to the pyrimidine ring. Pyrimidine derivatives are known for their diverse applications in medicinal chemistry, agriculture, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(dimethylamino)-4-ethylpyrimidine-5-carboxylate typically involves the reaction of ethyl 4-ethylpyrimidine-5-carboxylate with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst may be used to enhance the reaction rate. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. Purification of the final product is achieved through techniques such as crystallization, distillation, or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 2-(dimethylamino)-4-ethylpyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the dimethylamino group with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
Ethyl 2-(dimethylamino)-4-ethylpyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of ethyl 2-(dimethylamino)-4-ethylpyrimidine-5-carboxylate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. The compound may also inhibit or activate specific enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Ethyl 4-ethylpyrimidine-5-carboxylate: Lacks the dimethylamino group, resulting in different chemical and biological properties.
2-(2-(Dimethylamino)ethoxy)ethanol: Contains a dimethylamino group but differs in the overall structure and functional groups.
Uniqueness: Ethyl 2-(dimethylamino)-4-ethylpyrimidine-5-carboxylate is unique due to the presence of both the dimethylamino group and the ester functional group on the pyrimidine ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C11H17N3O2 |
|---|---|
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
ethyl 2-(dimethylamino)-4-ethylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C11H17N3O2/c1-5-9-8(10(15)16-6-2)7-12-11(13-9)14(3)4/h7H,5-6H2,1-4H3 |
Clé InChI |
CZLVTWZCFNTPDU-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC(=NC=C1C(=O)OCC)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


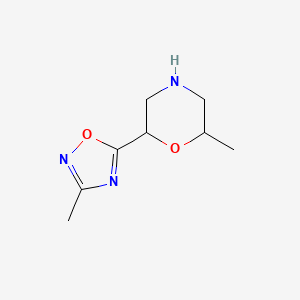
![1-[(Propylamino)carbonyl]piperidine-3-carboxylic acid](/img/structure/B13173072.png)
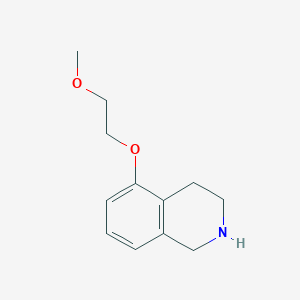
![N-[(3-aminocyclobutyl)methyl]propanamide](/img/structure/B13173080.png)


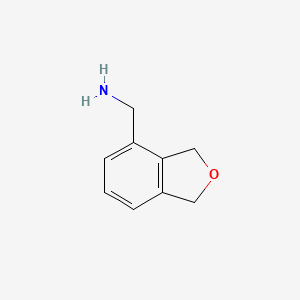
![Methyl 6-methoxy-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13173107.png)
